molecular formula C11H14BrNS B12095387 N-(5-bromo-2-methylphenyl)thiolan-3-amine

N-(5-bromo-2-methylphenyl)thiolan-3-amine

Cat. No.: B12095387
M. Wt: 272.21 g/mol
InChI Key: HQEQNHYWQFNLEH-UHFFFAOYSA-N
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Description

N-(5-bromo-2-methylphenyl)thiolan-3-amine is a chemical compound with the molecular formula C₁₁H₁₄BrNS and a molecular weight of 272.20 g/mol . This compound is characterized by the presence of a bromine atom, a methyl group, and a thiolan-3-amine moiety attached to a phenyl ring. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-methylphenyl)thiolan-3-amine typically involves the reaction of 5-bromo-2-methylphenylamine with thiolane-3-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired specifications .

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-methylphenyl)thiolan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to convert the compound into its corresponding amine derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium azide (NaN₃), potassium cyanide (KCN)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Azides, nitriles

Scientific Research Applications

N-(5-bromo-2-methylphenyl)thiolan-3-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-methylphenyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-(5-bromo-2-methylphenyl)thiolan-3-amine can be compared with other similar compounds, such as:

    N-(5-bromo-2-methylphenyl)thiolan-2-amine: Similar structure but with the thiolan moiety attached at a different position.

    N-(5-bromo-2-methylphenyl)thiolan-4-amine: Another structural isomer with the thiolan moiety attached at the fourth position.

    N-(5-chloro-2-methylphenyl)thiolan-3-amine: Similar compound with a chlorine atom instead of bromine.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H14BrNS

Molecular Weight

272.21 g/mol

IUPAC Name

N-(5-bromo-2-methylphenyl)thiolan-3-amine

InChI

InChI=1S/C11H14BrNS/c1-8-2-3-9(12)6-11(8)13-10-4-5-14-7-10/h2-3,6,10,13H,4-5,7H2,1H3

InChI Key

HQEQNHYWQFNLEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)NC2CCSC2

Origin of Product

United States

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